2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a hydroxyethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 4-chlorothiophenol with ethyl chloroacetate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves reactions that introduce the chlorophenyl and sulfanyl groups to the ethanimidamide backbone. The compound can be synthesized through methods involving nucleophilic substitution or condensation reactions, often utilizing solvents like DMF (dimethylformamide) for optimal yields.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as:
- Anticancer Agent : The compound has shown promise in inhibiting cell proliferation in multiple cancer cell lines, including breast and lung cancers. It acts as an inhibitor of histone deacetylases (HDAC), which are implicated in cancer progression .
- Antimicrobial Properties : Preliminary evaluations indicate that the compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could be beneficial in treating neurodegenerative diseases due to its ability to modulate cellular pathways involved in neuronal survival .
Anticancer Activity
A study conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound across various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, particularly against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to reduce cell growth by approximately 68% compared to untreated controls .
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive bacteria. In contrast, its activity against Gram-negative bacteria was less pronounced, suggesting a selective mechanism of action .
Data Tables
Biological Activity | Cell Line Tested | IC50 (µM) | Effect on Cell Growth (%) |
---|---|---|---|
Anticancer | MCF7 | 10 | 32% |
Anticancer | A549 | 12 | 28% |
Antimicrobial | S. aureus | 20 | Inhibition |
Antimicrobial | E. coli | 30 | Mild inhibition |
Properties
Molecular Formula |
C8H9ClN2OS |
---|---|
Molecular Weight |
216.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
QZQBWSKCYMEUSH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)N)Cl |
Origin of Product |
United States |
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